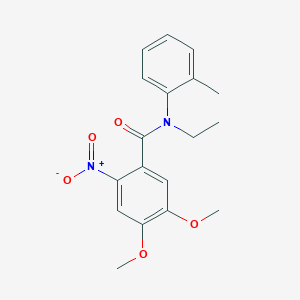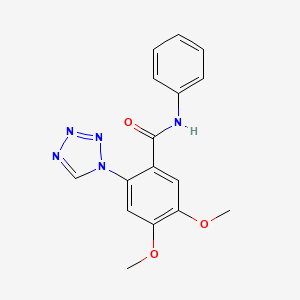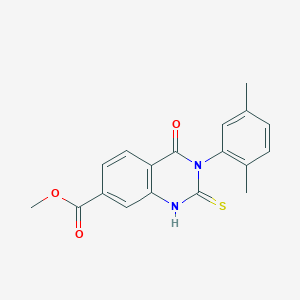
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3).
作用機序
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a potent inhibitor of JAK2, which is a tyrosine kinase that plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors, and its activation leads to the phosphorylation of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation. This compound inhibits the phosphorylation of STAT3 by JAK2, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly specific for JAK2 and does not inhibit other kinases, which makes it a useful tool for studying JAK2 signaling. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One direction is the development of more potent and selective JAK2 inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the role of JAK2 signaling in various biological processes, such as immune cell function and neuronal development. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy drugs, may enhance its anti-cancer effects.
合成法
The synthesis of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The reaction yields this compound as a white solid with a purity of greater than 95%. The synthesis of this compound has been optimized to produce large quantities of the compound for use in scientific research.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-3-1-11(2-4-12)10-18-16(22)19-13-5-6-14-15(9-13)21-8-7-20-14/h1-6,9H,7-8,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFWWVUPAXNSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)